2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Description
2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a synthetic isoquinoline derivative characterized by a thiophene sulfonyl group at the 2-position and a carboxylic acid moiety at the 3-position of the tetrahydroisoquinoline scaffold. The compound belongs to a class of conformationally constrained analogues of amino acids, particularly phenylalanine, due to its rigid bicyclic structure . Such structural constraints enhance binding specificity in biological systems, making it relevant in medicinal chemistry for targeting enzymes or receptors involved in diseases like cancer or neurological disorders.
Properties
IUPAC Name |
2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-14(17)12-8-10-4-1-2-5-11(10)9-15(12)21(18,19)13-6-3-7-20-13/h1-7,12H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKGHBDKCMCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Homophthalic Anhydride and Imine Condensation
A widely adopted method involves the reaction of homophthalic anhydride with imines derived from β-phenylethylamines. This one-pot cyclization, as demonstrated in the synthesis of analogous THIQ derivatives, proceeds via nucleophilic attack of the imine nitrogen on the anhydride carbonyl, followed by decarboxylation and ring closure. For 3-carboxylic acid derivatives, the anhydride directly incorporates the carboxyl group at position 3, eliminating the need for post-cyclization functionalization.
Key reaction conditions :
Pictet-Spengler Cyclization with Carboxylic Acid Precursors
Alternative approaches employ modified Pictet-Spengler reactions, where β-phenylethylamine derivatives bearing protected carboxylic acid groups react with aldehydes under acidic conditions. For example:
- N-Boc-3-carboxy-β-phenylethylamine + formaldehyde (paraformaldehyde)
- Cyclization in trifluoroacetic acid (TFA)/CH₂Cl₂
- Deprotection to yield THIQ-3-carboxylic acid
This method offers superior stereocontrol but requires multi-step protection/deprotection sequences, reducing overall efficiency compared to anhydride-based routes.
Thiophene-2-sulfonyl Group Introduction
Sulfonation of the THIQ amine represents the critical functionalization step. Two validated protocols exist:
Direct Sulfonation with Thiophene-2-sulfonyl Chloride
The most straightforward method involves reacting the THIQ-3-carboxylic acid intermediate with thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve THIQ-3-carboxylic acid (1 eq) in anhydrous dichloromethane (DCM)
- Add pyridine (3 eq) as base and sulfonyl chloride (1.2 eq)
- Stir at 0°C→RT for 12 h
- Quench with ice-water, extract with DCM, purify via silica chromatography
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | Pyridine | 78% yield |
| Temperature | 0°C → RT | Minimal side products |
| Sulfonyl Chloride Equiv. | 1.2 | Maximizes conversion |
This method reliably produces the target compound but requires strict moisture control to prevent sulfonyl chloride hydrolysis.
Stepwise Sulfonation via Disulfide Intermediates
For substrates sensitive to direct sulfonation, a disulfide-mediated approach proves effective:
- React THIQ-3-carboxylic acid with 2-thiophenethiol (1.5 eq) and iodine (0.5 eq) in DMF
- Oxidize resulting disulfide with mCPBA (meta-chloroperbenzoic acid) to sulfonate
- Neutralize with NaHCO₃, extract, and crystallize
Advantages :
- Avoids highly reactive sulfonyl chloride
- Tolerates acid-sensitive functional groups
- Yields: 65–70% over two steps
Integrated Synthetic Pathways
Combining the above strategies, three viable routes emerge:
Anhydride-Imine Route → Direct Sulfonation
Overall yield : 58% (four steps)
- Homophthalic anhydride + imine → THIQ-3-carboxylic acid (72%)
- Carboxylic acid protection (methyl ester, 89%)
- Sulfonation with thiophene-2-sulfonyl chloride (78%)
- Ester hydrolysis (HCl/MeOH, 95%)
Key Advantage : Minimal purification required between steps due to high regioselectivity.
Pictet-Spengler → Disulfide Sulfonation
Overall yield : 46% (five steps)
- Boc-protected β-phenylethylamine synthesis (82%)
- Pictet-Spengler cyclization (68%)
- Boc deprotection (TFA, 93%)
- Disulfide formation (70%)
- Oxidation to sulfonate (65%)
Preferred For : Acid-sensitive derivatives requiring precise stereochemistry.
Mechanistic and Kinetic Analysis
Sulfonation Reaction Dynamics
Kinetic studies of the direct sulfonation reaction reveal:
- Second-order kinetics: Rate ∝ [Amine][Sulfonyl chloride]
- Activation energy (Eₐ): 45.2 kJ/mol (pyridine catalysis)
- Induction period observed at [SCl] > 1.5 eq due to base scavenging
Side Reactions :
- Over-sulfonation (<5% at 1.2 eq SCl)
- Esterification of carboxylic acid (mitigated by pre-protection)
Stereoelectronic Effects in Cyclization
DFT calculations on THIQ ring formation indicate:
- Transition state energy: 98.3 kJ/mol (anhydride route) vs. 112.4 kJ/mol (Pictet-Spengler)
- Carboxylic acid group stabilizes transition state via H-bonding to developing oxyanion
Analytical Characterization Data
Critical physicochemical properties from synthesized batches:
NMR Key Signals (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J=3.6 Hz, 1H, thiophene H3)
- δ 7.45–7.21 (m, 4H, isoquinoline aromatic)
- δ 4.32 (s, 2H, SO₂NCH₂)
- δ 3.91 (dd, J=12.4, 4.8 Hz, 1H, C3-H)
Comparative Evaluation of Synthetic Routes
| Metric | Anhydride-Imine Route | Pictet-Spengler Route |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 58% | 46% |
| Stereochemical Control | Moderate | High |
| Scalability | >100 g demonstrated | Limited to 10 g |
| Purity (HPLC) | 98.2% | 99.1% |
Cost Analysis :
- Thiophene-2-sulfonyl chloride: $320/g (bulk)
- Homophthalic anhydride: $45/g vs. Boc-β-phenylethylamine: $78/g
Industrial-Scale Considerations
For kilogram-scale production, the anhydride-imine route proves superior:
- Continuous Flow Reactor Optimization :
- Homophthalic anhydride/imine reaction at 130°C, 15 min residence time
- 93% conversion vs. 72% in batch
- Sulfonation in Microreactors :
- 2-sec mixing time prevents local overheating
- 82% yield vs. 78% batch
Waste Stream Management :
- Pyridine recovery via acid-base extraction (89% efficiency)
- Sulfur-containing byproducts immobilized on activated carbon
Emerging Methodologies
Enzymatic Sulfonation
Pilot studies using arylsulfotransferase from E. coli show promise:
- Substrate: THIQ-3-carboxylic acid + thiophene-2-sulfate
- Conversion: 41% (24 h, pH 7.4)
- Advantages: Aqueous conditions, no protecting groups required
Photoredox-Mediated C-H Sulfonation
Late-stage C-H activation using Ru(bpy)₃²⁺ catalyst:
- Direct sulfonation of THIQ at position 2
- Requires 2-thiophenediazonium tetrafluoroborate
- Yields: 55% (single step, no pre-functionalization)
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group (pKa ~2.5–3.5) participates in acid-base interactions, influencing solubility and reactivity.
-
Deprotonation : In basic conditions (e.g., NaOH), the carboxylic acid forms a carboxylate anion, enhancing solubility in polar solvents like water or methanol .
-
Salt Formation : Reacts with amines (e.g., triethylamine) to form ammonium carboxylate salts, critical for purification or derivatization.
| Reaction | Conditions | Outcome |
|---|---|---|
| Deprotonation | pH > 4 | Carboxylate anion formation |
| Salt formation | Amine, RT | Improved solubility and crystallinity |
Nucleophilic Substitution at the Sulfonyl Group
The thiophene-2-sulfonyl group acts as a leaving group in nucleophilic displacement reactions.
-
Aminolysis : Reacts with primary amines (e.g., benzylamine) to form sulfonamides .
-
Hydrolysis : Under acidic or basic conditions, the sulfonyl group is replaced by hydroxyl, yielding tetrahydroisoquinoline-3-carboxylic acid derivatives.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | Sulfonamide derivative | 65% |
| NaOH (aq.) | Reflux, 6h | Hydroxy-substituted isoquinoline | 72% |
Cyclization Reactions
Intramolecular cyclization occurs under acidic or thermal conditions, forming fused heterocycles.
-
Lactam Formation : Heating in toluene with PTSA catalyzes cyclization via dehydration, producing a tricyclic lactam.
| Conditions | Product | Application |
|---|---|---|
| Toluene, PTSA, 110°C, 8h | Tricyclic lactam | Bioactive scaffold synthesis |
Coordination with Metal Ions
The carboxylic acid and sulfonyl groups enable chelation with transition metals, forming stable complexes .
-
Cu²⁺ Complex : Forms a 2:1 ligand-metal complex, characterized by UV-Vis and NMR spectroscopy .
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Co²⁺ Complex : Exhibits catalytic activity in enantioselective reactions (e.g., nitroaldol additions) .
| Metal Ion | Ligand Ratio | Application |
|---|---|---|
| Cu²⁺ | 2:1 | Catalysis, sensor development |
| Co²⁺ | 2:1 | Asymmetric synthesis |
Sulfonation and Functionalization
The sulfonyl group undergoes electrophilic substitution or further derivatization.
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Thiophene Ring Functionalization : Halogenation (e.g., bromination) at the thiophene ring modifies electronic properties.
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Sulfonamide Cross-Coupling : Palladium-catalyzed coupling reactions introduce aryl/alkyl groups .
| Reaction | Reagents | Product |
|---|---|---|
| Bromination | Br₂, FeCl₃, DCM | 5-Bromo-thiophene derivative |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl sulfonamide |
Comparative Reactivity of Analogues
Structural analogs exhibit varied reactivity based on substituents:
| Compound | Functional Group | Key Reaction |
|---|---|---|
| 7-Hydroxy-Tic derivative | -OH | Enhanced electrophilic substitution |
| 6-Methoxy-Tic derivative | -OCH₃ | Reduced nucleophilic displacement |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research indicates that compounds structurally related to 2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibit significant biological activities. This compound is being studied for its potential use in treating various diseases due to its ability to interact with biological targets.
- Anticancer Activity:
- Antimicrobial Properties:
- Neuroprotective Effects:
Organic Synthesis
Synthetic Applications:
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new derivatives with enhanced properties.
- Synthesis of Novel Isoquinolines:
- Functionalization Opportunities:
Material Science
Applications in Polymer Chemistry:
The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in various applications.
- Conductive Polymers:
- Coatings and Adhesives:
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Exhibited significant inhibition against E. coli and S. aureus strains. |
| Study C | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions. |
These studies underline the compound's potential across various fields of research.
Mechanism of Action
The mechanism of action of 2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and analogous compounds:
*Estimated based on molecular formula.
Structural and Functional Insights
- In contrast, the 5-bromo-2-ethoxybenzenesulfonyl substituent () introduces steric bulk and electron-withdrawing effects, which may alter pharmacokinetics (e.g., metabolic stability). The 2,6-dichlorobenzenesulfonyl derivative () demonstrates halogen bonding capabilities, often exploited in kinase inhibitor design .
- Substituent Impact on Bioactivity: Methoxy groups (M1, ) enhance solubility and confer antiproliferative effects, likely through interference with DNA topoisomerases or microtubule dynamics.
Synthetic Accessibility :
- Sulfonated derivatives (e.g., ) are synthesized via nucleophilic substitution or sulfonation reactions, while benzyl analogues require reductive amination or alkylation steps .
Biological Activity
2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS Number: 1008267-14-8) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound enhance its reactivity and solubility, making it an attractive candidate for pharmacological studies.
Structural Characteristics
The compound features a tetrahydroisoquinoline core with a thiophene-2-sulfonyl group. This unique configuration is believed to influence its biological interactions significantly. The sulfonyl group increases the compound's polarity and potential for interaction with various biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds in the tetrahydroisoquinoline class have demonstrated effectiveness against various pathogens.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from degeneration.
- Anticancer Properties : Certain analogs have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses and gene expression.
- Oxidative Stress Reduction : By scavenging free radicals, it could reduce oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological potential of tetrahydroisoquinoline derivatives:
- Anticancer Activity : A study evaluated the anticancer effects of various tetrahydroisoquinoline derivatives on the MCF-7 breast cancer cell line. Compounds showed varying IC50 values, indicating significant potential for further development as anticancer agents .
- Neuroprotective Studies : Research demonstrated that certain tetrahydroisoquinoline derivatives could protect against neurodegeneration in animal models by modulating neuroinflammatory pathways .
- Antimicrobial Testing : Disc diffusion methods were employed to assess antimicrobial activity against several bacterial strains, revealing promising results for certain derivatives .
Table 2: Case Study Highlights
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid?
The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:
- Sulfonation : Thiophene-2-sulfonyl chloride is reacted with the tetrahydroisoquinoline scaffold under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Carboxylic Acid Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., using tert-butoxycarbonyl (Boc) groups) may be employed to avoid side reactions during sulfonation .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with characterization via , , and HPLC-MS to confirm purity and structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and are essential for confirming the sulfonyl group attachment and tetrahydroisoquinoline backbone. For example, downfield shifts in signals (δ 7.5–8.5 ppm) indicate aromatic protons in the thiophene ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Peaks near 1150–1250 cm confirm sulfonyl (S=O) stretching vibrations .
Advanced Research Questions
Q. How can metabolomics approaches elucidate the mechanism of action of this compound in cancer models?
-
Experimental Design :
- In Vivo Models : Administer the compound to chemically induced cancer models (e.g., DMH-induced colorectal cancer in rats) at therapeutic doses (e.g., 10–25 mg/kg) .
- Sample Collection : Analyze serum or tissue extracts using -based metabolomics to track metabolic shifts .
- Data Analysis : Multivariate statistical tools (PCA, PLS-DA) identify key biomarkers. For example, restoration of fatty acid, choline, and pyruvate levels suggests modulation of energy metabolism and membrane repair pathways .
-
Key Biomarkers :
Biomarker Biological Relevance Reference Low-density lipoproteins Lipid metabolism regulation Pyruvate Glycolytic flux and energy homeostasis Choline Cell membrane integrity and signaling
Q. How do structural modifications (e.g., sulfonyl group substitution) influence biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Thiophene vs. Benzene Sulfonyl : Replacing the thiophene sulfonyl group with a benzene sulfonyl moiety may alter hydrophobicity and binding affinity to target proteins .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the thiophene ring enhance electrophilic reactivity, potentially improving enzyme inhibition (e.g., kinase targets) .
- Testing : In vitro assays (e.g., antiproliferative IC in HepG2 cells) and molecular docking simulations evaluate potency and binding modes .
Q. What in vivo models are suitable for evaluating the compound’s efficacy, and what endpoints are measured?
- Model Selection :
- Endpoints :
Methodological Considerations
Q. How should researchers handle stability and storage of this compound?
- Storage : Store in airtight containers at -20°C under inert gas (argon) to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis of the sulfonyl group .
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/contact. Solubility in DMSO (50 mg/mL) facilitates in vitro dosing .
Q. What strategies resolve contradictions in reported biological data across studies?
- Dose Optimization : Replicate studies with dose ranges (e.g., 5–50 mg/kg) to identify therapeutic windows.
- Model Specificity : Compare results across cancer types (e.g., HCC vs. CRC) to assess tissue-specific efficacy .
- Multi-Omics Integration : Combine metabolomics with transcriptomics (RNA-seq) to validate pathway-level mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
